3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Description
3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a heterocyclic compound featuring a benzaldehyde core substituted with a methoxy group at position 3 and a 2-methyltetrahydrobenzothienopyrimidine moiety at position 3. The tetrahydrobenzothienopyrimidine scaffold is synthesized via the Gewald reaction, starting from cyclohexanone, ethyl cyanoacetate, and sulfur, followed by cyclization with formamide and subsequent functionalization . The aldehyde group at position 4 of the benzaldehyde core provides a reactive site for further derivatization, making this compound a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
3-methoxy-4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-11-20-18(24-14-8-7-12(10-22)9-15(14)23-2)17-13-5-3-4-6-16(13)25-19(17)21-11/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWYNIHKOUKYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=C(C=C(C=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothieno-pyrimidine core, followed by functionalization to introduce the methoxy and benzaldehyde groups. Key steps may include:
Cyclization Reactions: Formation of the benzothieno-pyrimidine core through cyclization reactions involving thiophene and pyrimidine precursors.
Functional Group Transformations: Introduction of the methoxy group via methylation reactions and the benzaldehyde group through formylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.
Reduction: Formation of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothieno-pyrimidine core can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde are compared below with analogous derivatives, focusing on substituents, molecular properties, and reported bioactivities.
Table 1: Structural and Functional Comparison of Selected Thieno[2,3-d]pyrimidine Derivatives
Key Observations:
Sulfanyl-acetyl substituents (e.g., in ) introduce thioether linkages, which are associated with improved antimicrobial activity due to enhanced membrane penetration .
Structural Modifications and Bioactivity: Chlorophenyl and pyrrolidinyl groups () increase molecular weight and lipophilicity, making such derivatives candidates for central nervous system-targeted therapies .
Synthetic Versatility :
- The aldehyde group in the target compound and allows for Schiff base formation or nucleophilic additions, enabling diversification into libraries for high-throughput screening .
Gaps in Data: Limited quantitative bioactivity data (e.g., IC₅₀ values) are available for most compounds, highlighting the need for further pharmacological profiling.
Biological Activity
3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a novel compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antiproliferative effects, antioxidant activity, and antimicrobial properties. The data presented here is derived from a comprehensive review of available literature and research findings.
Chemical Structure
The compound can be represented structurally as follows:
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit the growth of cancer cells. Several studies have evaluated the efficacy of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde against various cancer cell lines.
The compound demonstrated significant antiproliferative activity with IC50 values in the low micromolar range, suggesting its potential as an anticancer agent.
Antioxidant Activity
Antioxidant activity is crucial for protecting cells from oxidative stress. The antioxidant properties of the compound were assessed using various assays.
| Assay Method | Activity | Reference |
|---|---|---|
| DPPH Scavenging | IC50 = 10 µM | |
| ABTS Assay | IC50 = 8 µM | |
| FRAP Test | Significant improvement |
The results indicate that the compound exhibits strong antioxidant activity, outperforming standard antioxidants in certain tests.
Antimicrobial Activity
The antimicrobial properties of 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde were evaluated against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Staphylococcus aureus (Gram-positive) | 16 | |
| Escherichia coli (Gram-negative) | 32 |
The compound showed selective antibacterial activity against Gram-positive bacteria, indicating its potential use in treating bacterial infections.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis and Characterization : The synthesis involved multiple steps leading to the formation of the benzothieno-pyrimidine derivative. Characterization techniques such as NMR and IR spectroscopy confirmed the structure and purity of the compound.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor size in animal models when administered at specific dosages. Further studies are needed to elucidate the mechanisms involved.
- Mechanistic Insights : Research suggests that the antiproliferative effects may be linked to apoptosis induction in cancer cells. The compound appears to activate caspase pathways leading to programmed cell death.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde?
- Methodological Answer : The synthesis involves constructing the benzothieno[2,3-d]pyrimidine core via cyclization of thiophene and pyrimidine precursors under acidic/basic conditions, followed by introducing the methoxybenzaldehyde moiety via nucleophilic aromatic substitution. Key steps include:
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Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions .
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Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
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Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .
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Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of core to benzaldehyde derivative) .
- Data Table :
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Cyclization Temperature | 70°C | |
| Solvent | DMF | |
| Purification Method | Column Chromatography | |
| Yield | 65–82% |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
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NMR Spectroscopy : Confirm structure via 1H/13C NMR. For example, the methoxy group appears as a singlet at δ 3.20–3.87 ppm, and aromatic protons resonate at δ 7.03–8.53 ppm .
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LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z 362.4 for a related analog) .
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X-ray Crystallography : Resolve bond lengths/angles using SHELX software for high-resolution data .
- Example NMR Data (from analogs) :
| Proton Environment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Methoxy (-OCH3) | 3.20–3.87 | |
| Aromatic protons | 7.03–8.53 | |
| Pyrimidine proton | 8.23–8.53 |
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound?
- Methodological Answer :
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Target Selection : Prioritize kinases (e.g., EGFR) based on structural similarity to benzothieno-pyrimidine inhibitors .
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Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1M17 for EGFR) .
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Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for EGFR) with known inhibitors. Validate via MD simulations (100 ns) to assess binding stability .
Q. How do substituent modifications influence structure-activity relationships (SAR) in this scaffold?
- Methodological Answer :
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Electron-Withdrawing Groups : Introduce -NO2 or -Br at the benzaldehyde moiety to enhance electrophilicity and target binding .
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Alkyl Chains : Replace the methoxy group with ethoxy to improve lipophilicity (logP increase by 0.5 units) .
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Biological Impact : 2-Methyl substitution on the pyrimidine ring increases metabolic stability (t1/2 > 4 hrs in microsomes) .
- Data Table :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| -OCH3 (Methoxy) | Moderate EGFR inhibition | |
| -NO2 (Nitro) | Enhanced cytotoxicity | |
| 2-Methyl (Pyrimidine) | Improved metabolic stability |
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer :
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Dynamic Effects : Use variable-temperature NMR to identify rotamers causing split signals .
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Isotopic Labeling : Synthesize deuterated analogs to assign overlapping protons .
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Complementary Techniques : Cross-validate with IR (C=O stretch at 1680–1720 cm⁻¹) and HRMS .
Q. What strategies mitigate oxidation/degradation during storage?
- Methodological Answer :
- Temperature : Store at −20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 0.1% BHT to solutions to inhibit radical-mediated oxidation .
- Purity Monitoring : Use HPLC (C18 column, acetonitrile/water) monthly to detect degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
